

Application Notes and Protocols for the Quantification of 4"-Hydroxyisojasminin

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Compound of Interest

Compound Name: 4"-Hydroxyisojasminin

Cat. No.: B15593674

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Introduction

4"-Hydroxyisojasminin is a secoiridoid found in various species of the *Jasminum* genus.^{[1][2]} ^[3] Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest to researchers in pharmacology and drug development.^{[1][3]} Accurate quantification of **4"-Hydroxyisojasminin** in plant extracts and other matrices is essential for quality control, pharmacokinetic studies, and understanding its therapeutic potential. These application notes provide detailed protocols for the quantification of **4"-Hydroxyisojasminin** using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of 4"-Hydroxyisojasminin

A thorough understanding of the chemical properties of **4"-Hydroxyisojasminin** is fundamental for the development of robust analytical methods.

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₈ O ₁₃	[4]
Molecular Weight	558.6 g/mol	[4]
IUPAC Name	16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0 ^{6,10}]nona-1(19)-ene-2,13-dione	[4]
CAS Number	135378-09-5	[5]

Experimental Protocols

Sample Preparation from Plant Material

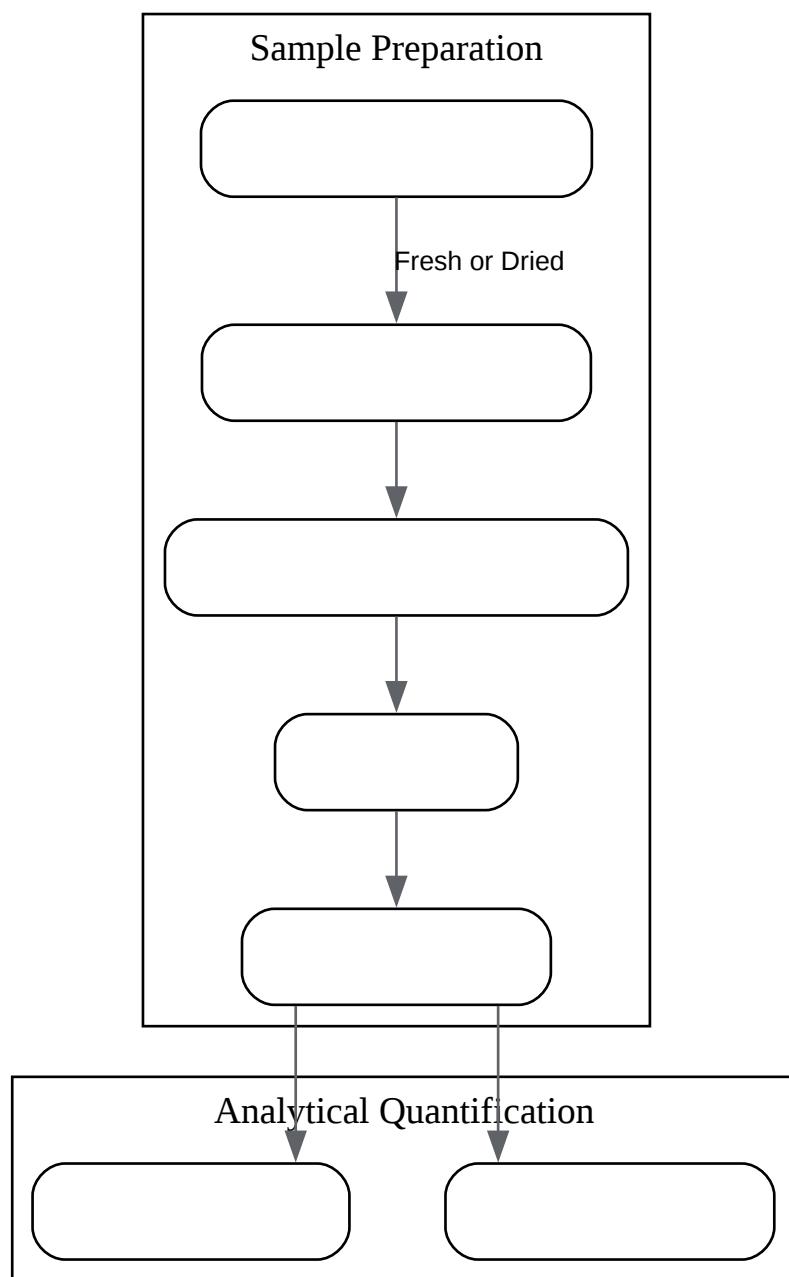
The following protocol outlines a general procedure for the extraction of **4"-Hydroxyisojasminin** from plant tissues, such as leaves of *Jasminum* species.

Materials:

- Fresh or dried plant material
- Liquid nitrogen (for fresh tissue)
- Grinder or mortar and pestle
- Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Centrifuge
- 0.22 µm syringe filters

Protocol:

- Sample Collection and Pre-treatment: Collect fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.[6] Alternatively, air-dry the plant material to prevent mold formation.[7]
- Grinding: Grind the fresh (frozen) or dried plant material to a fine powder using a grinder or a mortar and pestle.
- Extraction:
 - Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
 - Add 10 mL of 80% methanol in water.
 - Vortex the mixture for 1 minute.
 - Sonicate for 30 minutes in an ultrasonic bath.
 - Vortex again for 1 minute.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.



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Figure 1. Experimental workflow for sample preparation and analysis.

Proposed HPLC-UV Method for Quantification

This section details a starting HPLC-UV method adaptable for the quantification of **4"-Hydroxyisojasminin**. Method optimization and validation are recommended.

Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	10-60% B over 30 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25°C
UV Detection	240 nm and 280 nm (based on typical secoiridoid absorbance)

Rationale for UV Wavelength Selection: Secoiridoids typically exhibit UV absorbance maxima around 240 nm and 280 nm due to their chemical structure. A Diode Array Detector is recommended to monitor both wavelengths and to select the most sensitive and selective wavelength during method development.

Proposed LC-MS/MS Method for Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is proposed. This method is particularly useful for complex matrices or when low concentrations of the analyte are expected.

Instrumentation:

- UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Gradient	10-90% B over 15 minutes
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

MS/MS Conditions:

Parameter	Recommended Setting
Ionization Mode	Negative Electrospray Ionization (ESI-)
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/h
Desolvation Gas Flow	800 L/h
MRM Transitions	To be determined by infusion of a 4"-Hydroxyisojasminin standard. A likely precursor ion would be $[M-H]^-$ at m/z 557.6. Product ions would need to be identified.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed analytical methods.

Table 1: Proposed HPLC-UV Method Parameters

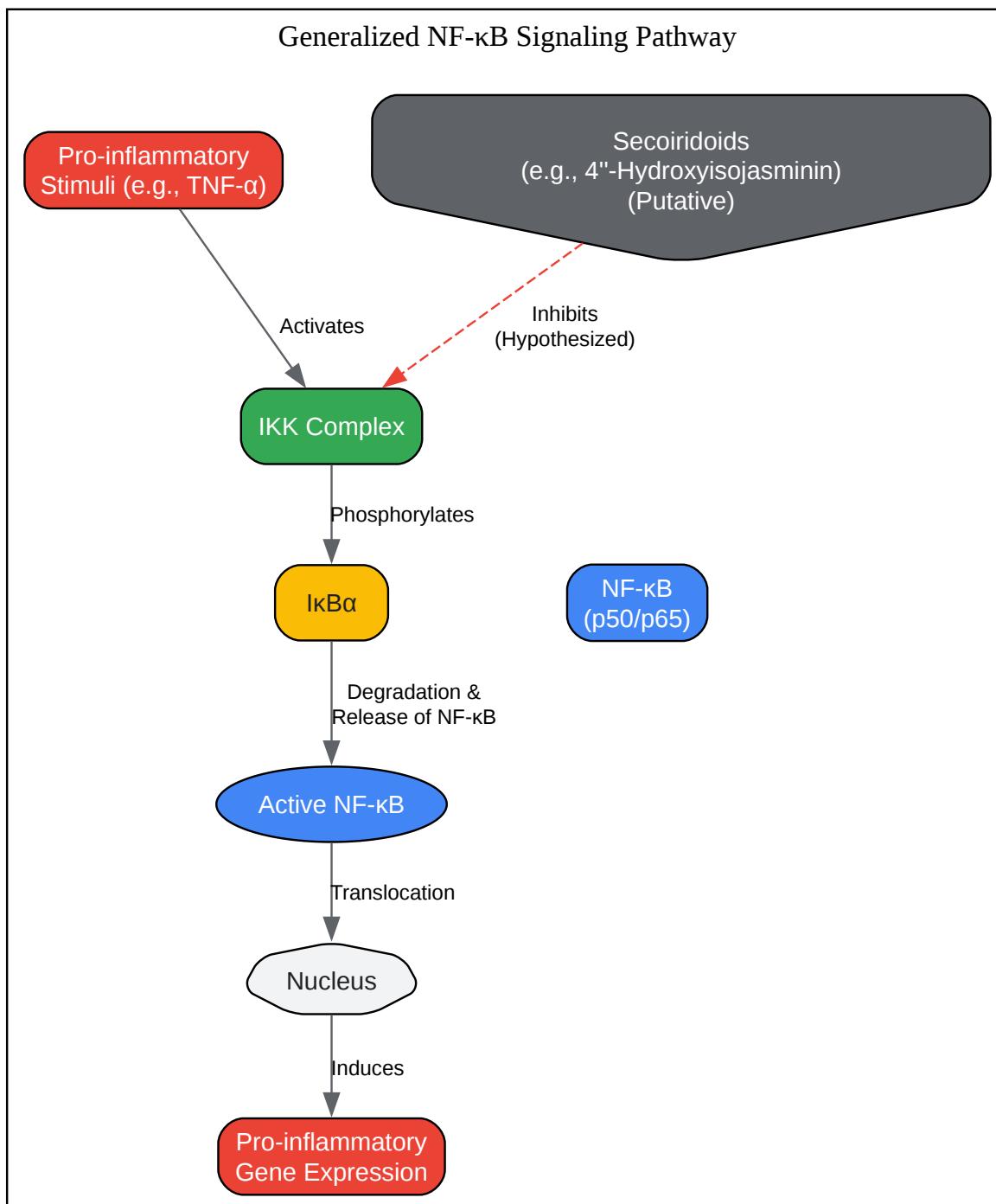
Parameter	Value
Column Type	C18 Reverse-Phase
Mobile Phase	Water with 0.1% Formic Acid and Acetonitrile
Detection	UV at 240 nm and 280 nm
Flow Rate	1.0 mL/min
Expected Retention Time	Dependent on final optimized gradient

Table 2: Proposed LC-MS/MS Method Parameters

Parameter	Value
Column Type	C18 Reverse-Phase (UHPLC)
Ionization Mode	ESI-
Precursor Ion (m/z)	~557.6 ($[M-H]^-$)
Product Ions (m/z)	To be determined
Flow Rate	0.4 mL/min

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by **4"-Hydroxyisojasminin** are not yet fully elucidated, many secoiridoids are known to exhibit anti-inflammatory and antioxidant effects. These activities are often associated with the modulation of pathways such as the NF- κ B and Nrf2 signaling pathways. The following diagram illustrates a generalized representation of the NF- κ B signaling pathway, which is a plausible target for secoiridoids.



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Figure 2. Generalized NF-κB signaling pathway and potential inhibition by secoiridoids.

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